Ethyl 2-(isoquinolin-3-yl)acetate
Description
Ethyl 2-(isoquinolin-3-yl)acetate is a heterocyclic ester featuring an isoquinoline moiety linked to an acetate group. Isoquinoline derivatives are pivotal in medicinal chemistry due to their presence in alkaloids and bioactive molecules.
Properties
IUPAC Name |
ethyl 2-isoquinolin-3-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJLVESDSBKESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternization of Isoquinoline with Ethyl Bromoacetate
One of the primary synthetic routes involves the direct alkylation of isoquinoline with ethyl bromoacetate to form isoquinolinium salts, which are key intermediates for further transformations.
Procedure : Isoquinoline (3 mmol) is reacted with ethyl bromoacetate (4.5 mmol) in acetone (3 mL) at room temperature for 24 hours. The solvent is then removed, and the crude product is washed with diethyl ether and dried under vacuum to yield the isoquinolinium salt intermediate.
Variations : The reaction can also be performed in toluene at 100 °C or in acetonitrile with methyl iodide as an alternative alkylating agent, followed by precipitation with ethyl acetate to isolate the salt.
Key Data :
| Parameter | Condition/Value |
|---|---|
| Isoquinoline amount | 3 mmol |
| Ethyl bromoacetate amount | 4.5 mmol |
| Solvent | Acetone / Toluene / CH3CN |
| Temperature | Room temp to 100 °C |
| Reaction time | 12 to 24 hours |
| Product | Isoquinolinium salt |
This method provides a clean and straightforward route to the key intermediate, which can be further converted to this compound derivatives.
Reduction and Functional Group Transformations
Following formation of isoquinolinium salts, further reduction or nucleophilic substitution steps can yield the target this compound compound.
For example, reduction of nitro-substituted benzaldehyde derivatives to 2-aminobenzaldehydes, followed by coupling reactions, can lead to isoquinoline derivatives bearing ester functionalities.
Hydrazine hydrate-mediated reactions with isoquinoline-3-carbohydrazide intermediates in methanol under reflux conditions (6 hours) produce hydrazone intermediates, which upon cyclization and further treatment yield isoquinoline ester derivatives.
Solvent and Base Effects on Isoquinoline Derivative Syntheses
Studies on isoquinoline derivatives indicate that solvent choice critically affects reaction yields and product purity.
Solvent : n-Butanol has been found superior to 1,4-dioxane or dimethylformamide for reactions involving isoquinolin-3-yl substrates, providing higher conversion and cleaner products.
Base : Potassium carbonate is effective, whereas cesium carbonate was unsuccessful in some cases.
Temperature : Reactions typically proceed at 90-100 °C for several hours to achieve optimal yields.
These parameters are important considerations when designing synthesis protocols for this compound or related compounds.
Industrial and Scale-Up Considerations
Industrial synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride, a close analogue, involves condensation of ethyl acetate with tetrahydroisoquinoline under acidic conditions, often using hydrochloric acid to facilitate salt formation.
The process is optimized for:
Yield maximization through reaction condition control.
Purity enhancement via recrystallization and chromatographic purification.
Safety and scalability by employing mild reaction conditions and readily available starting materials.
Though specific industrial protocols for this compound are less documented, similar principles apply.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(isoquinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(isoquinolin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(isoquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl 2-(isoquinolin-3-yl)acetate, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, dissolving intermediates like indenoisoquinoline derivatives in methanol/THF, followed by base-mediated hydrolysis (e.g., KOH) and acid quenching (HCl) to yield the final product . Optimizing reaction time, solvent ratios (e.g., methanol:THF 1:1), and stoichiometry of reducing agents (e.g., NaBH3CN) can improve yields. Chromatography (silica gel, chloroform/methanol) is critical for purification .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm proton environments and carbonyl/aromatic group assignments (e.g., δ ~172 ppm for ester carbonyl) .
- IR : Peaks at ~1725 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ions (e.g., [M+H]⁺ or [M-H]⁻) and isotopic patterns .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use solvent recrystallization (e.g., ethyl ether/hexane) to remove polar impurities. For challenging separations, column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 column, acetonitrile/water mobile phase) improves purity .
Advanced Research Questions
Q. How can SHELX software be employed to refine the crystal structure of this compound derivatives?
- Methodological Answer : SHELXL is used for small-molecule refinement. Key steps include:
- Hydrogen Bonding : Define N–H···O and C–H···O interactions using distance/angle constraints (e.g., d(N–O) ~2.8 Å) .
- Twinning : Apply TWIN commands for non-merohedral twinning in high-symmetry crystals .
- High-Resolution Data : Use SHELXPRO to interface with diffraction data (e.g., synchrotron sources) for anisotropic displacement parameters .
Q. How can contradictions in spectroscopic or crystallographic data between studies be systematically addressed?
- Methodological Answer :
- Cross-Validation : Compare 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray vs. DFT : Overlay experimental crystal structures with density functional theory (DFT)-optimized geometries to identify conformational discrepancies .
- Batch-Specific Analysis : Review certificate of analysis (CoA) for purity variations (≥98% vs. isomer mixtures) that may affect data .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Assays : Measure inhibition of tyrosyl-DNA phosphodiesterase (TDP1) using fluorescence-based substrates (e.g., 20 nM enzyme, IC50 calculations) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT116) with positive controls (e.g., camptothecin) and dose-response curves .
- SAR Studies : Modify the isoquinoline core (e.g., halogenation at C-6) to correlate structural changes with activity trends .
Q. How can synthetic routes be adapted to incorporate isotopic labeling for pharmacokinetic or metabolic studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
